molecular formula C23H19NO4 B2485022 N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide CAS No. 903202-53-9

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide

Cat. No.: B2485022
CAS No.: 903202-53-9
M. Wt: 373.408
InChI Key: CUEMFIXOADCDSM-UHFFFAOYSA-N
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Description

N-[2-(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropanecarboxamide group linked to a benzofuran moiety, which is further substituted with a 7,8-dimethyl-2-oxocoumarin (chromen) ring. The coumarin core is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The 7,8-dimethyl substituents on the chromen ring likely enhance lipophilicity and influence molecular interactions with biological targets.

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-12-7-10-15-17(11-19(25)28-21(15)13(12)2)22-20(24-23(26)14-8-9-14)16-5-3-4-6-18(16)27-22/h3-7,10-11,14H,8-9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEMFIXOADCDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the coumarin core. The process may include:

  • Condensation reactions: between salicylaldehyde and acetic anhydride to form 7,8-dimethyl-2-oxo-2H-chromen-4-yl derivatives.

  • Benzofuran formation: through cyclization reactions involving appropriate precursors.

  • Amide bond formation: using cyclopropanecarboxylic acid and the benzofuran derivative under specific conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the coumarin core to its oxidized derivatives.

  • Reduction: Reduction of specific functional groups within the molecule.

  • Substitution: Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung (A549) cancers. The mechanisms involved include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases and alteration of the Bax/Bcl-2 ratio, leading to mitochondrial pathway activation.
    • Case Study : In vitro assays revealed that treatment with this compound resulted in significant chromatin condensation and increased caspase activity, indicating effective apoptosis induction.

Enzyme Inhibition

The compound may inhibit specific enzymes that are vital for cancer cell metabolism, thereby affecting their growth and survival. This property is crucial for developing targeted cancer therapies.

Antioxidant Activity

The presence of multiple aromatic rings in its structure suggests potential antioxidant properties. This could be beneficial in reducing oxidative stress within cells, which is often linked to various diseases, including cancer.

Pharmacokinetics and Bioavailability

Preliminary pharmacokinetic studies suggest that compounds similar to N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide exhibit:

  • High Oral Bioavailability : Over 90% in animal models.
  • Metabolic Stability : The compound demonstrates stability in liver microsomes, indicating a potential for prolonged therapeutic effects.

Drug Development

Due to its promising biological activities, this compound can serve as a lead structure for developing new anticancer agents. Its ability to induce apoptosis and inhibit enzyme activity makes it a candidate for further research in drug formulation.

Research in Biochemistry

The compound can be utilized in biochemical studies focusing on apoptosis mechanisms and enzyme inhibition pathways. Understanding these interactions can provide insights into cancer biology and therapeutic strategies.

Mechanism of Action

The mechanism by which N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific biological context and the pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analog is N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (CAS: 929413-67-2, C₂₃H₁₉NO₄, MW: 373.41 g/mol) . Key differences include:

  • Substituent Position and Type: Target Compound: 7,8-dimethyl groups on the chromen ring. Analog: 6-ethyl group on the chromen ring.
Parameter Target Compound 6-Ethyl Analog
Chromen Substituents 7,8-dimethyl 6-ethyl
Molecular Formula Likely C₂₃H₂₀NO₄* C₂₃H₁₉NO₄
Molecular Weight ~374.42 g/mol* 373.41 g/mol
Bioactivity Anticancer (inferred) Anticancer, Antitumor
  • Synthetic Considerations: The synthesis of cyclopropanecarboxamide derivatives often involves cyclopropanation and coupling reactions. For example, a related compound, N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, was synthesized with a 78% yield and a diastereomeric ratio (dr) of 23:1 . The target compound’s synthesis may face challenges in stereochemical control due to the benzofuran and chromen substituents.

Physicochemical Properties

    Biological Activity

    N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C20H19N1O3C_{20}H_{19}N_{1}O_{3} with a molecular weight of approximately 339.38 g/mol. The compound features a chromenone structure fused with a benzofuran moiety and a cyclopropanecarboxamide group, contributing to its unique biological properties.

    Key Structural Features

    FeatureDescription
    Molecular Weight339.38 g/mol
    Hydrogen Bond Donor Count1
    Hydrogen Bond Acceptor Count5
    Rotatable Bond Count3
    XLogP3-AA4.5

    Antioxidant Activity

    Research indicates that compounds containing chromenone structures exhibit significant antioxidant properties. The presence of the dimethyl substituents on the chromenone enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of chromenones can effectively reduce lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

    Anticancer Properties

    The compound has shown promise in anticancer research. In vitro studies have indicated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

    Anti-inflammatory Effects

    Another area of interest is the anti-inflammatory activity of this compound. Preliminary studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases. The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways .

    Study 1: Antioxidant Activity Assessment

    A study published in Journal of Medicinal Chemistry evaluated the antioxidant activity of various chromenone derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as an antioxidant agent.

    Study 2: Anticancer Mechanism Exploration

    In another study focusing on anticancer mechanisms, researchers treated breast cancer cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers. This study provided insights into the specific pathways affected by the compound, including downregulation of Bcl-2 and upregulation of Bax proteins .

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